molecular formula C34H22O8 B14081364 Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 100853-51-8

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B14081364
CAS No.: 100853-51-8
M. Wt: 558.5 g/mol
InChI Key: MBTHQQYKRSMJPK-UHFFFAOYSA-N
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Description

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C₃₄H₂₂O₈ It is known for its unique structure, which includes two phenoxycarbonyl groups attached to a benzene-1,4-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonyl groups can interact with various enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of phenoxycarbonyl groups and benzene-1,4-dicarboxylate core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

100853-51-8

Molecular Formula

C34H22O8

Molecular Weight

558.5 g/mol

IUPAC Name

bis(4-phenoxycarbonylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C34H22O8/c35-31(41-29-19-15-25(16-20-29)33(37)39-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(36)42-30-21-17-26(18-22-30)34(38)40-28-9-5-2-6-10-28/h1-22H

InChI Key

MBTHQQYKRSMJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5

Origin of Product

United States

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